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Introduction
2-(hydroxymethyl)-N-methylbenzamide is a substituted aromatic amide that belongs to the

broader class of benzamides. The benzamide structural motif is a cornerstone in medicinal

chemistry, forming the core of numerous therapeutic agents with a wide array of

pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

[1][2] This compound, featuring a hydroxymethyl group at the ortho position of the benzene ring

and an N-methylated amide, serves as a valuable intermediate in organic synthesis.[3] Its

bifunctional nature, possessing both a nucleophilic hydroxyl group and a hydrogen-bond

donating amide, makes it an attractive building block for the synthesis of more complex

molecules and novel chemical entities. This guide provides a comprehensive overview of its

molecular structure, physicochemical properties, a proposed synthetic route, analytical

characterization, and potential applications for researchers, scientists, and professionals in

drug development.

Molecular Structure and Properties
The structural features of 2-(hydroxymethyl)-N-methylbenzamide dictate its chemical

behavior and potential applications.
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A summary of the key identifiers for 2-(hydroxymethyl)-N-methylbenzamide is presented in

the table below.

Identifier Value Source

IUPAC Name
2-(hydroxymethyl)-N-

methylbenzamide
[4]

CAS Number 39976-03-9 [4]

Molecular Formula C₉H₁₁NO₂ [4]

Canonical SMILES CNC(=O)C1=CC=CC=C1CO [4]

InChI

InChI=1S/C9H11NO2/c1-10-

9(12)8-5-3-2-4-7(8)6-11/h2-

5,11H,6H2,1H3,(H,10,12)

[4]

Molecular Weight
The molecular weight of a compound is a fundamental property for stoichiometric calculations

in chemical reactions and for its characterization by mass spectrometry.

Property Value Source

Average Molecular Weight 165.19 g/mol [4]

Monoisotopic Mass 165.078978594 Da [4]

Structural Elucidation
The molecular structure of 2-(hydroxymethyl)-N-methylbenzamide is depicted below.

Caption: 2D structure of 2-(hydroxymethyl)-N-methylbenzamide.

The molecule consists of a central benzene ring substituted with two functional groups at

adjacent positions (ortho-substitution). The N-methylbenzamide group comprises a secondary

amide, which can act as both a hydrogen bond donor and acceptor. The hydroxymethyl group

(-CH₂OH) contains a primary alcohol, which is a versatile functional group for further chemical
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modifications. The ortho-positioning of these two groups may allow for intramolecular hydrogen

bonding, which can influence the compound's conformation and reactivity.

Physicochemical Characteristics
The physicochemical properties of 2-(hydroxymethyl)-N-methylbenzamide are crucial for its

handling, purification, and formulation. The following table summarizes key computed

physicochemical data.

Property Predicted Value Source

XLogP3-AA 0.3 [4]

Hydrogen Bond Donor Count 2 [4]

Hydrogen Bond Acceptor

Count
2 [4]

Rotatable Bond Count 2 [4]

Topological Polar Surface Area 49.3 Å² [4]

The presence of both a hydroxyl and an amide group suggests that 2-(hydroxymethyl)-N-
methylbenzamide is a polar molecule. This polarity, along with its ability to form hydrogen

bonds, would imply moderate solubility in polar solvents like water, and good solubility in

alcohols and other polar organic solvents.[5] The molecule's stability is expected to be good

under standard conditions, although the presence of the hydroxymethyl and amide groups may

make it susceptible to degradation under harsh acidic or basic conditions.

Synthesis and Manufacturing
While a specific, detailed experimental protocol for the synthesis of 2-(hydroxymethyl)-N-
methylbenzamide is not readily available in the searched literature, a plausible and efficient

synthetic route can be designed based on standard organic chemistry transformations.[6][7]

Proposed Synthetic Pathway
A common and effective method for the synthesis of N-substituted benzamides is the coupling

of a benzoic acid derivative with an amine.[8] In this case, 2-(hydroxymethyl)benzoic acid can
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be coupled with methylamine using a suitable activating agent.
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Caption: Proposed synthetic workflow for 2-(hydroxymethyl)-N-methylbenzamide.

Experimental Protocol (Hypothetical)
This hypothetical protocol is based on well-established amidation procedures.

Materials:

2-(hydroxymethyl)benzoic acid

Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

Triethylamine (Et₃N) or another suitable non-nucleophilic base

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the reaction solvent

Hydrochloric acid (1 M aqueous solution)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography

Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add 2-(hydroxymethyl)benzoic acid (1.0 equivalent). Dissolve it in the anhydrous

solvent (DCM or THF).

Addition of Base and Amine: Add triethylamine (1.1 equivalents). If using methylamine

hydrochloride, add an additional equivalent of triethylamine. Then, add the methylamine

solution or salt (1.1 equivalents) to the reaction mixture and stir for 10-15 minutes at room

temperature.

Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask,

dissolve the coupling agent (DCC or EDC, 1.1 equivalents) in the anhydrous solvent and add

it dropwise to the reaction mixture.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, filter the mixture to remove any precipitated urea

byproduct (if DCC is used). Dilute the filtrate with the reaction solvent. Wash the organic

layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization

from a suitable solvent to afford the pure 2-(hydroxymethyl)-N-methylbenzamide.

Causality Behind Experimental Choices
Coupling Agents: DCC and EDC are widely used coupling agents that activate the carboxylic

acid to form a highly reactive intermediate, facilitating the nucleophilic attack by the amine.
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Base: Triethylamine is used to neutralize the hydrochloride salt of the amine (if used) and

any acidic byproducts formed during the reaction, driving the equilibrium towards product

formation.

Solvent: Anhydrous aprotic solvents like DCM or THF are chosen to prevent the hydrolysis of

the activated intermediate and to dissolve the reactants.

Aqueous Work-up: The acidic and basic washes are essential to remove unreacted starting

materials, the coupling agent, and its byproducts.

Purification: Column chromatography or recrystallization is necessary to isolate the final

product in high purity by separating it from any remaining impurities.

Analytical Characterization
The identity and purity of synthesized 2-(hydroxymethyl)-N-methylbenzamide would be

confirmed using standard analytical techniques.[9] The following are the expected spectral data

based on its structure.
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Technique Expected Observations

¹H NMR

- Aromatic protons (multiplets in the range of

~7.2-7.8 ppm). - A singlet for the hydroxymethyl

protons (-CH₂OH) around 4.5-5.0 ppm. - A

doublet for the N-methyl protons (-NHCH₃)

around 2.8-3.0 ppm, which may show coupling

to the amide proton. - A broad singlet for the

amide proton (-NH) around 6.0-8.0 ppm. - A

singlet for the hydroxyl proton (-OH), which may

be broad and its chemical shift can vary

depending on the solvent and concentration.

¹³C NMR

- Aromatic carbons in the range of ~120-140

ppm. - The carbonyl carbon (C=O) of the amide

around 165-175 ppm. - The hydroxymethyl

carbon (-CH₂OH) around 60-65 ppm. - The N-

methyl carbon (-NHCH₃) around 25-30 ppm.

IR Spectroscopy

- A broad O-H stretching band from the hydroxyl

group around 3200-3600 cm⁻¹. - An N-H

stretching band from the secondary amide

around 3300-3500 cm⁻¹. - A strong C=O

stretching band (Amide I) around 1630-1680

cm⁻¹. - An N-H bending band (Amide II) around

1510-1570 cm⁻¹. - C-O stretching from the

alcohol around 1000-1260 cm⁻¹. - Aromatic C-H

and C=C stretching bands.

Mass Spectrometry

- A molecular ion peak (M⁺) corresponding to

the molecular weight of the compound (m/z =

165). - Characteristic fragmentation patterns,

such as the loss of a hydroxymethyl group or

cleavage of the amide bond.

Applications and Research Directions
2-(hydroxymethyl)-N-methylbenzamide is primarily utilized as an intermediate in organic

synthesis for the creation of more complex molecules.[3] Its bifunctional nature allows for a
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variety of chemical transformations.
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Caption: Relationship between the structure of 2-(hydroxymethyl)-N-methylbenzamide and

its potential applications.

The benzamide scaffold is a privileged structure in medicinal chemistry, and derivatives have

shown a wide range of biological activities.[10][11] Therefore, 2-(hydroxymethyl)-N-
methylbenzamide could serve as a starting material for the synthesis of novel drug

candidates. For instance, the hydroxyl group can be further functionalized to introduce different

pharmacophores, while the amide portion can interact with biological targets through hydrogen

bonding.
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Future research could focus on:

The development of efficient and scalable synthetic routes to 2-(hydroxymethyl)-N-
methylbenzamide.

The synthesis of a library of derivatives by modifying the hydroxymethyl and amide groups.

The biological evaluation of these new compounds for various therapeutic targets.

Safety and Handling
Based on the available GHS hazard information, 2-(hydroxymethyl)-N-methylbenzamide is

harmful if swallowed and causes serious eye irritation.[4]

Precautions for safe handling:

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Work in a well-ventilated area or in a fume hood.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash hands thoroughly after handling.

Conditions for safe storage:

Store in a tightly closed container in a dry and well-ventilated place.

Disposal considerations:

Dispose of contents and container in accordance with local, regional, national, and

international regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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